molecular formula C9H6BrN3 B2437400 2-(5-Bromo-1H-indazol-3-yl)acetonitrile CAS No. 1352887-90-1

2-(5-Bromo-1H-indazol-3-yl)acetonitrile

Cat. No. B2437400
M. Wt: 236.072
InChI Key: RPIYPKMKTJJQST-UHFFFAOYSA-N
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Description

“2-(5-Bromo-1H-indazol-3-yl)acetonitrile” is a chemical compound with the molecular formula C9H6BrN3. It is a derivative of indazole, a heterocyclic aromatic organic compound .


Molecular Structure Analysis

The molecular structure of “2-(5-Bromo-1H-indazol-3-yl)acetonitrile” includes an indazole core, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . The compound also contains a bromine atom attached to the 5th carbon of the indazole ring .

Scientific Research Applications

1. Catalysis and Polymerization

The application of related indazole compounds in catalysis is highlighted in the study by Hurtado et al. (2010), where a ligand synthesized from 1H-indazole was used in palladium(II) complexes. These complexes demonstrated potential as catalysts in ethylene polymerization and C–C coupling reactions, suggesting a possible area of interest for 2-(5-Bromo-1H-indazol-3-yl)acetonitrile in similar catalytic processes (Hurtado et al., 2010).

2. Synthesis of New Compounds

Indazole derivatives are integral in synthesizing various heterocyclic compounds. For example, Reisner et al. (2005) discussed the ruthenium(II)-mediated coupling reaction of acetonitrile with 1H-indazole, leading to the formation of new complexes with potential applications in drug development and materials science (Reisner et al., 2005).

3. Fluorescent Derivatives for Antibacterial Applications

Indazole compounds have been used to synthesize new fluorescent pyrazolo[4,3-a]acridine derivatives with strong antibacterial activities, as demonstrated by Daghigh et al. (2014). This suggests that 2-(5-Bromo-1H-indazol-3-yl)acetonitrile could be explored for creating new antibacterial agents with potential diagnostic or therapeutic applications (Daghigh et al., 2014).

4. Antifungal Agent Development

Park et al. (2007) explored the use of indazole-linked triazoles as potential antifungal agents, with one compound showing significant activity against various fungal species. This research suggests a role for 2-(5-Bromo-1H-indazol-3-yl)acetonitrile in the development of new antifungal medications (Park et al., 2007).

properties

IUPAC Name

2-(5-bromo-2H-indazol-3-yl)acetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrN3/c10-6-1-2-8-7(5-6)9(3-4-11)13-12-8/h1-2,5H,3H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPIYPKMKTJJQST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NNC(=C2C=C1Br)CC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(5-Bromo-1H-indazol-3-yl)acetonitrile

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